Cas no 20691-71-8 (N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine)

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine structure
20691-71-8 structure
商品名:N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine
CAS番号:20691-71-8
MF:C8H11N3O2
メガワット:181.19184
MDL:MFCD01320677
CID:253191
PubChem ID:2733451

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine 化学的及び物理的性質

名前と識別子

    • N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine
    • 1,3-Benzenediamine,N1,N1-dimethyl-4-nitro-
    • 3-AMINO N,N-DIMETHYL 4-NITRO ANILINE
    • 2-nitro-5-(dimethylamino)aniline
    • 3-amino-4-nitrodimethylaminobenzene
    • 3-amino-4-nitro-N,N-dimethylaniline
    • 5-(dimethylamino)-2-nitroaniline
    • AG-F-98846
    • CTK1G8787
    • N,N-Dim
    • N,N-dimethyl-4-nitro-butanamide
    • N,N-DIMETHYL-4-NITRO-BUTYRAMIDE
    • N,N-dimethyl-4-nitro-m-phenylenediamine
    • N1,N1-Dimethyl-4-nitro-m-phenylendiamin
    • N1,N1-dimethyl-4-nitro-m-phenylenediamine
    • (3-Amino-4-nitrophenyl)dimethylamine
    • N1,N1-Dimethyl-4-nitro-1,3-benzenediamine
    • 2069-71-8
    • SY038022
    • FT-0692069
    • 5-dimethylamino-2-nitroaniline
    • N, N-Dimethyl-3-Amino-4-Nitroaniline
    • CS-0120725
    • 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine
    • WJTOMXLUNDWLCY-UHFFFAOYSA-N
    • SCHEMBL719267
    • Y13596
    • Z1255435316
    • DTXSID60942896
    • 20691-71-8
    • MFCD01320677
    • A879493
    • AKOS005254393
    • 3-Amino-N,N-dimethyl-4-nitroaniline
    • EN300-1084753
    • GEO-00120
    • 1,3-Benzenediamine, N1,N1-dimethyl-4-nitro-
    • N~1~,N~1~-dimethyl-4-nitrobenzene-1,3-diamine
    • A814821
    • FT-0615047
    • 1-N, 1-N-dimethyl-4-nitrobenzene-1, 3-diamine
    • W-200210
    • MS-20015
    • STL554209
    • BBL100415
    • DA-43302
    • DB-045341
    • MDL: MFCD01320677
    • インチ: InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3
    • InChIKey: WJTOMXLUNDWLCY-UHFFFAOYSA-N
    • ほほえんだ: CN(C)C1C=CC([N+]([O-])=O)=C(N)C=1

計算された属性

  • せいみつぶんしりょう: 181.085
  • どういたいしつりょう: 181.085
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 75.1A^2

じっけんとくせい

  • 密度みつど: 1.280
  • ゆうかいてん: 140 ºC
  • ふってん: 355 ºC
  • フラッシュポイント: 168 ºC
  • 屈折率: 1.645

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1084753-5.0g
N1,N1-dimethyl-4-nitrobenzene-1,3-diamine
20691-71-8 95.0%
5.0g
$77.0 2025-03-21
eNovation Chemicals LLC
Y1103792-10g
N1,N1-dimethyl-4-nitrobenzene-1,3-diamine
20691-71-8 95%
10g
$550 2024-07-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A914464-100mg
3-AminoN,N-dimethyl4-nitroaniline
20691-71-8 95%
100mg
224.10 2021-05-17
Enamine
EN300-1084753-0.25g
N1,N1-dimethyl-4-nitrobenzene-1,3-diamine
20691-71-8 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-1084753-0.05g
N1,N1-dimethyl-4-nitrobenzene-1,3-diamine
20691-71-8 95.0%
0.05g
$19.0 2025-03-21
Ambeed
A575730-250mg
N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine
20691-71-8 95%
250mg
$44.0 2024-07-28
Aaron
AR002JGZ-250mg
1,3-Benzenediamine, N1,N1-dimethyl-4-nitro-
20691-71-8 95%
250mg
$44.00 2025-01-21
1PlusChem
1P002J8N-250mg
1,3-Benzenediamine, N1,N1-dimethyl-4-nitro-
20691-71-8 95%
250mg
$101.00 2023-12-19
Enamine
EN300-1084753-1g
N1,N1-dimethyl-4-nitrobenzene-1,3-diamine
20691-71-8 95%
1g
$115.0 2023-10-27
Ambeed
A575730-100mg
N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine
20691-71-8 95%
100mg
$31.0 2024-07-28

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine 関連文献

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamineに関する追加情報

Professional Introduction to N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine (CAS No. 20691-71-8)

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine, a compound with the chemical formula C8H10N2O2, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 20691-71-8, has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The presence of both nitro and amino functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The nitro group in N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine introduces a region of high reactivity, enabling various chemical transformations such as reduction to an amine or diazotization for further functionalization. This characteristic has made it a valuable building block in the construction of heterocyclic compounds, which are prevalent in many modern drugs. The dimethylation at the N1 positions enhances the stability of the molecule while maintaining its reactivity, making it suitable for prolonged synthetic pathways.

In recent years, there has been a surge in research focused on developing new methodologies for constructing nitrogen-rich heterocycles. N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine has been explored as a precursor in these efforts. For instance, its conversion into pyrazole derivatives has shown promise in generating compounds with anti-inflammatory and antimicrobial properties. These derivatives often exhibit enhanced bioavailability and reduced toxicity compared to their parent structures.

The pharmaceutical industry has been particularly interested in leveraging the unique reactivity of N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine for the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the nitro and amino groups strategically, researchers have been able to create potent inhibitors that selectively target specific kinases. This approach has led to the discovery of several lead compounds that are currently undergoing further optimization.

Another area where N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine has found utility is in the synthesis of metal chelating agents. Metal ions are essential cofactors for many enzymes but can also be toxic when present in excessive amounts. Chelating agents bind to metal ions, rendering them inert or facilitating their removal from biological systems. The nitro and amino groups provide multiple coordination sites for metal ions, making this compound an effective chelator. Such agents have applications in treating metal poisoning and enhancing the efficacy of metal-based therapeutics.

The synthetic routes to N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine have also seen significant advancements. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production methods. These innovations not only reduce the cost of obtaining the compound but also minimize waste generation, aligning with green chemistry principles. The ability to produce high-purity N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine under controlled conditions is crucial for its application in sensitive pharmaceutical syntheses.

In conclusion, N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine (CAS No. 20691-71-8) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for constructing nitrogen-rich heterocycles, kinase inhibitors, and metal chelating agents. The ongoing research into new synthetic methodologies further underscores its importance in advancing drug discovery efforts worldwide.

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